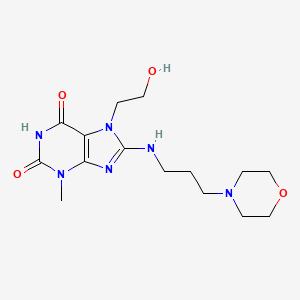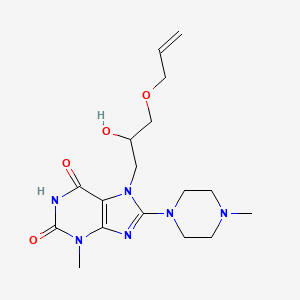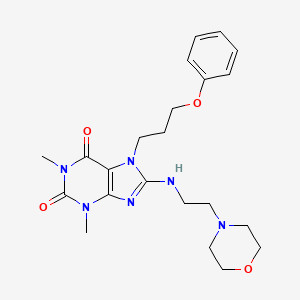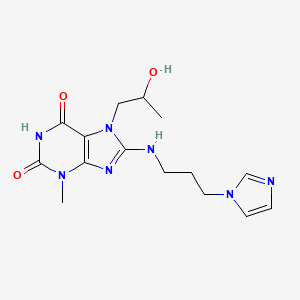![molecular formula C13H4N6 B7789683 Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile](/img/structure/B7789683.png)
Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile
Overview
Description
Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and material science. This compound is characterized by its unique tricyclic structure, which includes a pyrazine ring fused with an indolizine moiety and three cyano groups at positions 2, 3, and 10. The presence of these cyano groups imparts distinct electronic properties to the molecule, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Rh(II)-catalyzed reaction of 2H-azirines with 3-diazoindolin-2-imines . This reaction proceeds through an annulation process, resulting in the formation of the tricyclic system with various substitution patterns.
Industrial Production Methods
While specific industrial production methods for Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove cyano groups or alter the electronic properties of the molecule.
Substitution: The cyano groups can be substituted with other functional groups, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro derivatives, while reduction could produce amines
Scientific Research Applications
Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile has a broad range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique electronic properties make it valuable for studying charge transfer and conjugation effects.
Biology: In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or fluorescent probes.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile involves its interaction with molecular targets through its cyano groups and aromatic rings. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to participate in charge transfer processes also plays a crucial role in its function in organic electronics.
Comparison with Similar Compounds
Similar Compounds
Indolizine: A simpler analog without the pyrazine ring and cyano groups.
Pyrazino[2,3-b]indole: Similar structure but lacks the cyano groups.
Pyrrolo[1,2-a]pyrazine: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
Pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile stands out due to its unique combination of a pyrazine ring, an indolizine core, and three cyano groups. This structure imparts distinct electronic properties, making it more versatile in applications ranging from organic synthesis to material science and biomedical research.
Properties
IUPAC Name |
pyrazino[2,3-b]indolizine-2,3,10-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4N6/c14-5-8-11-3-1-2-4-19(11)13-12(8)17-9(6-15)10(7-16)18-13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNAUTPBOUFCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(N=C3N2C=C1)C#N)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7789604.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B7789615.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B7789621.png)
![Ethyl 2-{4-[1-(hydrazinecarbonyl)ethoxy]benzamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7789632.png)


![7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[2-(2-oxoindol-3-yl)hydrazinyl]purine-2,6-dione](/img/structure/B7789646.png)





![N,N'-bis(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7789692.png)
![Propan-2-yl 7-(4-hydroxy-3-methoxy-5-nitrophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7789700.png)
